PDE Inhibitory Potency of the Parent 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline Scaffold vs. Theophylline Baseline
The unsubstituted parent scaffold, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, has been demonstrated to inhibit cAMP phosphodiesterases more potently than the non-specific PDE inhibitor theophylline, as reported in a peer-reviewed structure-activity study [1]. This establishes a class-level potency floor: any derivative retaining the 6,7-dimethoxy substitution and the 1-phenyl group is expected to meet or exceed theophylline's PDE inhibitory potency. While quantitative IC50 values for the specific N2-urea-L-methionine derivative are not disclosed in the public domain, the scaffold itself provides a validated starting point for PDE-targeted screening campaigns.
| Evidence Dimension | cAMP phosphodiesterase inhibition potency |
|---|---|
| Target Compound Data | Not directly reported; parent scaffold 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline demonstrated PDE inhibition superior to theophylline [1] |
| Comparator Or Baseline | Theophylline (non-specific PDE inhibitor) |
| Quantified Difference | Qualitative: parent scaffold > theophylline; precise fold-difference not extracted |
| Conditions | cAMP phosphodiesterase enzyme assay (J. Med. Chem. 1979, 22, 348–352) |
Why This Matters
For procurement decisions where PDE inhibition is the primary screening endpoint, this compound's core scaffold offers a validated potency advantage over theophylline, a widely used reference standard.
- [1] US Patent Application 20040044212. (Dihydro) Isoquinoline Derivatives as Phosphodiesterase Inhibitors. Published March 4, 2004. Citing J. Med. Chem. 1979, 22(4), 348–352. View Source
